(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate
Overview
Description
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate is a sesquiterpene lactone compound derived from the plant Elephantopus scaber L. This compound has garnered attention due to its significant biological activities, particularly its anti-cancer properties . This compound is one of the major active components found in Elephantopus scaber L., which is traditionally used in various medicinal practices .
Mechanism of Action
Scabertopin is a major sesquiterpene lactone derived from Elephantopus scaber L., a plant known for its medicinal properties . This compound has been studied for its potential anti-cancer efficacy .
Target of Action
The primary targets of Scabertopin are bladder cancer cells . It has been found to induce necroptosis in these cells by promoting the production of mitochondrial reactive oxygen species (ROS) .
Mode of Action
Scabertopin interacts with its targets by inducing the production of mitochondrial ROS . This leads to necroptosis, a form of programmed cell death, in bladder cancer cells .
Biochemical Pathways
The induction of ROS by Scabertopin may be related to the promotion of focal adhesion kinase (FAK) phosphorylation and the activation of necroptotic signaling pathways . These pathways play a crucial role in the regulation of cell death and survival .
Result of Action
Scabertopin has been found to inhibit the migration and invasion ability of bladder cancer cells . It also induces cell cycle arrest at the S and G2/M phases in a concentration-dependent manner .
Preparation Methods
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate can be isolated from the dried whole plant of Elephantopus scaber L. The plant is extracted with ethanol, and the extract is then subjected to various chromatographic techniques to isolate scabertopin . The compound can be dissolved in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate undergoes several types of chemical reactions, including oxidation and reduction. It is known to induce the production of reactive oxygen species (ROS) in biological systems, which plays a crucial role in its anti-cancer activity . Common reagents used in these reactions include DMSO and other organic solvents . The major products formed from these reactions are often related to its biological activity, such as the induction of necroptosis in cancer cells .
Scientific Research Applications
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate has been extensively studied for its anti-cancer properties. It has been shown to induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species . This compound also inhibits the migration and invasion abilities of cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate is one of several sesquiterpene lactones found in Elephantopus scaber L. Other similar compounds include isoscabertopin, deoxyelephantopin, and isodeoxyelephantopin . These compounds share similar biological activities, such as anti-cancer and anti-inflammatory properties, but scabertopin is unique in its specific mechanism of inducing necroptosis in cancer cells .
Properties
IUPAC Name |
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHYXGWMIZVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Scabertopin in bladder cancer cells?
A1: Scabertopin induces a form of programmed cell death called necroptosis in bladder cancer cells. [] This occurs through the promotion of reactive oxygen species (ROS) production in the mitochondria, ultimately leading to cell death. [] Additionally, Scabertopin inhibits the FAK/PI3K/Akt signaling pathway, leading to a decrease in MMP-9 expression, and ultimately inhibiting the migration and invasion of bladder cancer cells. []
Q2: What is the structure of Scabertopin and are there other similar compounds found in Elephantopus scaber?
A2: Scabertopin belongs to a class of compounds called sesquiterpene lactones. It is one of four major sesquiterpene lactones found in Elephantopus scaber. The other three are isoscabertopin, deoxyelephantopin, and isodeoxyelephantopin. [, ] These compounds are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. [] The differences in their NOESY spectra can be used to determine the C2 conformation of each isomer. []
Q3: What is the in vitro activity of Scabertopin and related compounds against cancer cells?
A3: Scabertopin, along with isodeoxyelephantopin, have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including SMMC-7721 (liver cancer), Hela (cervical cancer), and Caco-2 (colon cancer), in a dose-dependent manner. [, ] Notably, isodeoxyelephantopin exhibited a more potent effect than the chemotherapy drug paclitaxel against lung cancer cells. [] Deoxyelephantopin also showed promising antitumor activity both in vitro and in vivo, inducing apoptosis in HeLa cells and inhibiting tumor growth in a murine model. []
Q4: Has the structure of Scabertopin been modified to enhance its activity?
A4: Yes, researchers have investigated the structure-activity relationship (SAR) of sesquiterpene lactones from Elephantopus scaber with the aim of developing less toxic and more potent anticancer agents. [] For instance, modifications such as hydrogenation and epoxidation have been performed on deoxyelephantopin and Scabertopin, leading to the synthesis of new derivatives with varying antitumor activities. []
Q5: Are there any ongoing research efforts focused on developing Scabertopin as a potential anticancer drug?
A5: Research on Scabertopin continues to explore its potential as an anticancer agent. Recent studies have focused on semisynthetic modifications of Scaberol C, a precursor to Scabertopin, to generate novel derivatives with enhanced anticancer activity against non-small cell lung cancer. [] These efforts highlight the ongoing interest in leveraging the therapeutic potential of Scabertopin and its derivatives for cancer treatment.
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